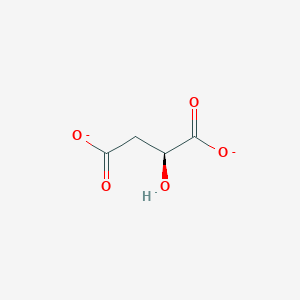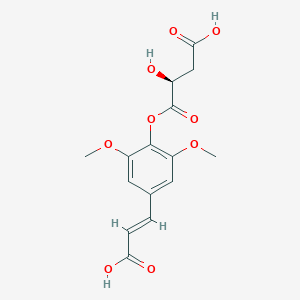
sinapic acid (S)-malate ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sinapic acid (S)-malate ester is the 4-O-(S)-malate derivative of sinapic acid. It derives from a (S)-malate(2-). It is a conjugate acid of a sinapoyl (S)-malate(2-).
Aplicaciones Científicas De Investigación
1. Antioxidant and Anti-UV Properties
Sinapic acid (S)-malate ester and its derivatives are known for their anti-UV and antiradical properties. Research has focused on developing sustainable synthetic pathways to enhance these properties, making these compounds potential functional additives for cosmetics, plastics, and food/feed industries. The β–β′ dimerization of sinapate esters has been shown to improve radical scavenging and UV absorbance, covering both UV-A and UV-B regions (Mention et al., 2020).
2. UV-B Screening in Plants
Studies on the intrinsic UV spectral properties of sinapoyl malate, a key UV-B screening agent in plants, reveal its broad spectral broadening in the UV-B region. This suggests that the quantum mechanical features of its excited states contribute to its effectiveness as a natural UV-B sunscreen (Dean et al., 2014).
3. Localization and Biosynthesis in Plants
Research on the distribution and biosynthesis of sinapic acid esters, like sinapoyl-l-malate, in plants such as Raphanus sativus (red radish), has revealed their presence in specific plant tissues, including epidermal layers and vacuoles. This highlights their role in plant metabolism and possible protective functions against environmental stressors (Sharma & Strack, 1985).
4. Role in Phenylpropanoid Metabolism
Sinapic acid esters play a significant role in the phenylpropanoid pathway, contributing to sinapoyl esters and lignin synthesis in plants like Arabidopsis thaliana. Mutations in this pathway can impact the accumulation of these compounds, affecting plant responses to UV light and influencing lignin composition (Chapple et al., 1992).
5. Bioactivity and Applications
Sinapic acid and its esters, including sinapic acid (S)-malate ester, exhibit a range of bioactivities such as antioxidant, anti-microbial, anti-cancer, and UV filtering. This makes them increasingly relevant in pharmaceutical, cosmetic, and food industries. The ability to extract these compounds from agro-industrial wastes further adds to their potential applications (Nguyen et al., 2021).
Propiedades
Nombre del producto |
sinapic acid (S)-malate ester |
|---|---|
Fórmula molecular |
C15H16O9 |
Peso molecular |
340.28 g/mol |
Nombre IUPAC |
(3S)-4-[4-[(E)-2-carboxyethenyl]-2,6-dimethoxyphenoxy]-3-hydroxy-4-oxobutanoic acid |
InChI |
InChI=1S/C15H16O9/c1-22-10-5-8(3-4-12(17)18)6-11(23-2)14(10)24-15(21)9(16)7-13(19)20/h3-6,9,16H,7H2,1-2H3,(H,17,18)(H,19,20)/b4-3+/t9-/m0/s1 |
Clave InChI |
SVOZVFTXNDIEBH-NWALNABHSA-N |
SMILES isomérico |
COC1=CC(=CC(=C1OC(=O)[C@H](CC(=O)O)O)OC)/C=C/C(=O)O |
SMILES |
COC1=CC(=CC(=C1OC(=O)C(CC(=O)O)O)OC)C=CC(=O)O |
SMILES canónico |
COC1=CC(=CC(=C1OC(=O)C(CC(=O)O)O)OC)C=CC(=O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



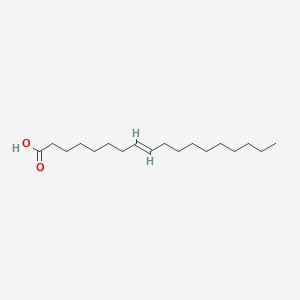
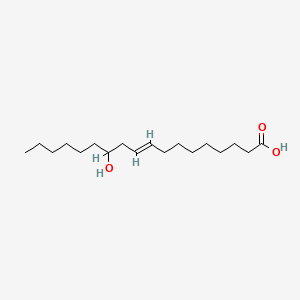
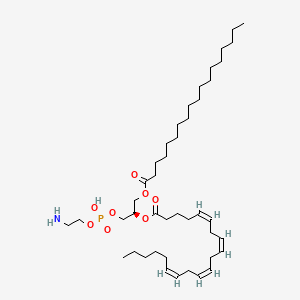
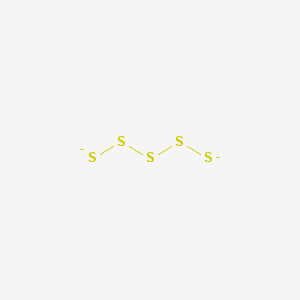
![8-(2-Chlorophenyl)-3-(4-ethoxyphenyl)-6-oxo-2,4,7,8-tetrahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B1240323.png)


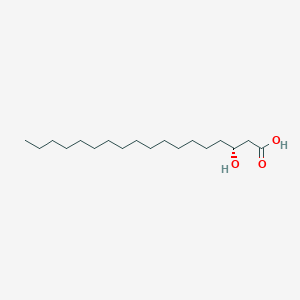

![3,4-dichloro-N-[(E)-pyridin-2-ylmethylideneamino]benzamide](/img/structure/B1240331.png)
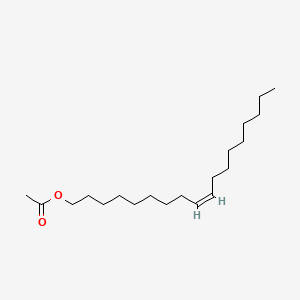

![Oxireno[9,10]cyclodeca[1,2-b]furan-9(1aH)-one, 2,3,6,7,7a,8,10a,10b-octahydro-1a,5-dimethyl-8-methylene-, (1aR,4E,7aS,10aS,10bR)-](/img/structure/B1240338.png)
